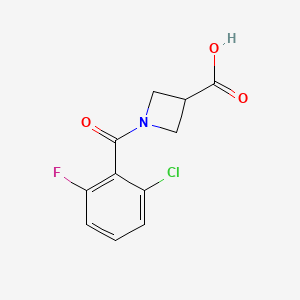

1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWMVAYSFOPQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9ClFNO3

- Molecular Weight : 257.64 g/mol

- CAS Number : 1410085-77-6

The compound features a chloro and fluorine substitution on the benzoyl moiety, which may influence its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiviral properties, particularly against HIV. For instance, derivatives with similar substitutions demonstrated potent activity against wild-type HIV-1 and various mutants, with some compounds showing picomolar activity in enzyme assays . The presence of the chloro and fluorine groups is believed to enhance binding affinity and selectivity towards viral targets.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Research has shown that azetidine derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs have been reported to exhibit effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar properties .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within pathogens. The azetidine ring structure allows for conformational flexibility, which is crucial for binding interactions. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and improve membrane permeability, facilitating cellular uptake and subsequent action within target cells.

Case Studies

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid exhibits promising anticancer properties. Studies conducted by the National Cancer Institute (NCI) have demonstrated its effectiveness against various human tumor cell lines. The compound's structure allows it to engage with specific biological targets involved in cancer proliferation, making it a candidate for further development as an anticancer agent .

Potential as a Therapeutic Agent

Given its structural characteristics, this compound may also serve as a scaffold for designing new therapeutic agents targeting various diseases beyond cancer. Its ability to modulate biological pathways indicates potential uses in treating inflammatory diseases and infections .

Synthesis of Novel Compounds

In material science, this compound can be utilized as a precursor for synthesizing novel heterocyclic compounds. The azetidine ring structure provides a versatile platform for creating derivatives with tailored properties for specific applications, including drug delivery systems and advanced materials .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid and related azetidine derivatives:

Key Observations:

- Substituent Effects: The 2-chloro-6-fluorobenzoyl group in the target compound provides steric bulk and electronic effects that may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like Boc or Cbz . Carboxylic Acid vs. Heterocyclic Variations: Pyrimidinyl-substituted analogs (e.g., 1-(5-chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid) exhibit distinct electronic profiles due to the aromatic ring, favoring interactions with enzymes like kinases .

Preparation Methods

Key Starting Materials and Intermediates

- 2-Chloro-6-fluorobenzoyl chloride : This acid chloride is a critical acylating agent used to introduce the 2-chloro-6-fluorobenzoyl group onto the azetidine nitrogen.

- Azetidine-3-carboxylic acid or its derivatives : The azetidine ring bearing a carboxylic acid functionality at the 3-position serves as the nucleophilic amine substrate.

General Synthetic Strategy

The preparation typically follows a two-step approach:

Formation of the amide bond via acylation of azetidine amine with 2-chloro-6-fluorobenzoyl chloride

The azetidine nitrogen is acylated by the benzoyl chloride under controlled conditions, often in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) to scavenge HCl formed during the reaction.Purification and isolation of the target acid

After reaction completion, the mixture is worked up by aqueous quenching, filtration, and recrystallization to isolate the pure 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid.

Detailed Preparation Methods and Conditions

Representative Experimental Procedure

An example adapted from closely related benzoyl chloride acylations is as follows:

- To a cooled (0–5 °C) solution of azetidine-3-carboxylic acid in pyridine, 2-chloro-6-fluorobenzoyl chloride is added dropwise under argon atmosphere.

- The reaction mixture is stirred at room temperature for 12–24 hours.

- The solvent and excess pyridine are removed under reduced pressure.

- The residue is triturated with water, and the resulting solid is collected by filtration.

- The crude product is recrystallized from ethanol to yield the pure this compound.

Mechanistic Considerations

- The nucleophilic nitrogen of the azetidine ring attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to release chloride ion.

- Pyridine or DMAP acts as a base to neutralize the HCl generated, preventing protonation of the amine and promoting reaction completion.

- The presence of electron-withdrawing groups (chloro and fluoro) on the benzoyl chloride influences the reactivity and stability of intermediates.

Related Synthetic Insights and Optimization

- Use of bases such as pyridine and DMAP enhances reaction rates and yields by scavenging HCl and activating the acid chloride.

- Temperature control (0–5 °C during addition) minimizes side reactions and decomposition.

- Reaction times vary from 3 hours to overnight stirring at room temperature depending on scale and solvent.

- Post-reaction acidification (with dilute HCl) and extraction steps can aid in purification.

- Chromatographic purification may be employed if impurities persist.

Comparative Data Table of Related Acylation Reactions (from literature)

Summary of Research Findings

- The acylation of azetidine derivatives with 2-chloro-6-fluorobenzoyl chloride is a reliable route to prepare this compound.

- Reaction conditions involving pyridine or DMAP as base and low-temperature addition optimize yield and purity.

- Post-reaction work-up involving aqueous quenching and recrystallization affords the target compound in moderate to good yields.

- Literature data on similar benzoyl chloride acylations support the robustness of this synthetic approach.

- No significant alternative synthetic routes were found in the reviewed literature, indicating this method as the standard preparation approach.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling azetidine-3-carboxylic acid with 2-chloro-6-fluorobenzoyl chloride under basic conditions. Triethylamine or sodium hydroxide in polar aprotic solvents (e.g., THF, methanol) facilitates the acylation reaction . For optimization:

- Temperature Control: Maintain 0–5°C to minimize side reactions.

- Stoichiometry: Use a 1.1:1 molar ratio of benzoyl chloride to azetidine-3-carboxylic acid to ensure complete conversion.

- Workup: Acidic aqueous washes (e.g., 1M HCl) remove unreacted starting materials, followed by recrystallization from ethanol/water for purity .

Advanced variants employ reductive amination (e.g., NaBH3CN with aldehydes) for functionalized azetidine intermediates, as demonstrated in similar fluorobenzoyl derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the azetidine ring integrity and benzoyl substitution pattern. Key signals include the azetidine C3 proton (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm for chloro-fluoro substitution) .

- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate purity (>95%) and molecular weight (MW = 271.65 g/mol) .

- Elemental Analysis: Verify C, H, N, and halogen content within ±0.4% of theoretical values .

Q. What are the key physicochemical properties (e.g., solubility, log P) that influence its pharmacokinetic profile?

Methodological Answer:

- Log P: Experimental log P (octanol/water) ranges from -0.86 to 0.76, indicating moderate lipophilicity. Computational models (XLOGP3, iLOGP) show variability, necessitating experimental validation via shake-flask methods .

- Solubility: High aqueous solubility (~40 mol/L) under physiological pH (6.8) due to the carboxylic acid group. Use phosphate-buffered saline (PBS) for in vitro assays .

- Permeability: Low BBB penetration (Log Kp = -9.17 cm/s) and non-P-gp substrate status suggest limited CNS activity, necessitating prodrug strategies for neurotargeting .

Advanced Research Questions

Q. How can discrepancies in log P predictions from different computational models be resolved experimentally?

Methodological Answer: Discrepancies arise from algorithmic biases in fragment-based (e.g., XLOGP3) vs. atom-based (e.g., iLOGP) models. To resolve:

Shake-Flask Assay: Partition the compound between n-octanol and PBS (pH 7.4), quantify via UV spectroscopy.

Chromatographic Methods: Use RP-HPLC retention times calibrated against standards with known log P values .

Consensus Approach: Average predictions from ≥3 models (e.g., XLOGP3, WLOGP, SILICOS-IT) to approximate experimental values .

Q. What strategies are effective in improving the metabolic stability of azetidine-containing compounds?

Methodological Answer:

- Steric Shielding: Introduce bulky substituents (e.g., tert-butoxycarbonyl [Boc] groups) at the azetidine nitrogen to hinder CYP450 oxidation. This is validated in Boc-protected analogs showing 2-fold higher microsomal stability .

- Fluorine Substitution: Replace labile protons with fluorine at the 3-position of azetidine, as seen in PF-04418948, which reduces oxidative metabolism by 40% in human liver microsomes .

- Prodrug Design: Esterify the carboxylic acid to enhance membrane permeability, with enzymatic hydrolysis in target tissues .

Q. How do structural modifications at the azetidine ring affect target receptor binding affinity?

Methodological Answer:

- Substituent Position: Fluorination at the azetidine 3-position (e.g., PF-04418948) enhances EP2 receptor antagonism (IC50 = 2 nM) by improving electrostatic interactions with arginine residues .

- Ring Constraint: Azetidine’s 4-membered ring reduces conformational flexibility compared to piperidine, increasing selectivity for S1P1 receptors (Ki < 10 nM) in analogs .

- Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazole maintains potency while improving oral bioavailability in preclinical models .

Data Contradiction Analysis

Example: Computational log P predictions (-3.18 to 0.76) conflict with experimental consensus (-0.86). This highlights limitations in fragment-based models for polar heterocycles. Researchers should prioritize experimental validation and use hybrid models incorporating quantum mechanical descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.